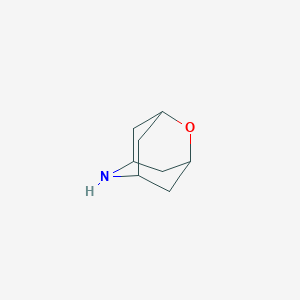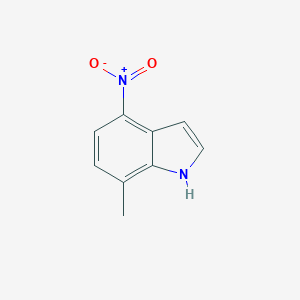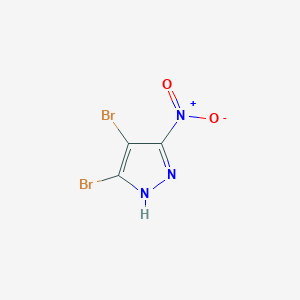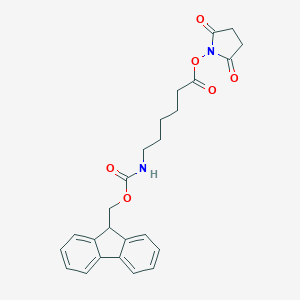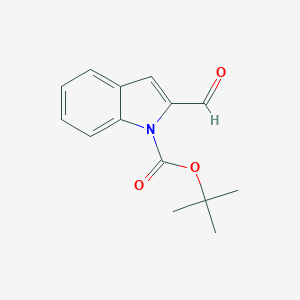
2-(3-Methyl-4-nitrophenyl)acetic acid
Übersicht
Beschreibung
“2-(3-Methyl-4-nitrophenyl)acetic acid” is a type of organic compound . It belongs to the class of phenylacetic acids, which is phenylacetic acid in which the phenyl group is substituted at the para-position by a nitro group . It also belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular formula of “2-(3-Methyl-4-nitrophenyl)acetic acid” is C9H9NO4 . The structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methyl-4-nitrophenyl)acetic acid” include a molecular weight of 195.17 , a boiling point of 377.0±27.0 °C , and a density of 1.346 . It is a solid form and its color is yellow .Wissenschaftliche Forschungsanwendungen
Application 1: Protecting Group for Primary Alcohols
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- Methods of Application : The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
- Results or Outcomes : This method provides a way to protect primary alcohols during organic synthesis, allowing for more complex reactions to be carried out .
Application 2: Precursor for Heterocycles
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Nitrophenylacetic acid is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams .
- Methods of Application : Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Results or Outcomes : Both of these processes are useful in the synthesis of many biologically active molecules .
Application 3: Internal Standard in Theophylline Solubilizer Salicylamide-O-acetic Acid Determination
- Scientific Field : Analytical Chemistry
- Summary of the Application : 2-Nitrophenylacetic acid was used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of 2-Nitrophenylacetic acid as an internal standard would have helped to improve the accuracy and reliability of the determination .
Application 4: Precursor of Quindoline
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-nitrophenylacetic acid is a precursor of quindoline . Although quindoline itself does not have many practical applications, its derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of 2-Nitrophenylacetic acid as a precursor of quindoline could potentially lead to the development of new therapeutic agents .
Application 5: Corrosion Inhibitor
- Scientific Field : Materials Science
- Summary of the Application : Compounds similar to 2-(3-Methyl-4-nitrophenyl)acetic acid were applied as novel inhibitors for corrosion of mild steel in 1M HCl .
- Methods of Application : Various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were used .
- Results or Outcomes : The use of these compounds as corrosion inhibitors could potentially improve the longevity and performance of mild steel in corrosive environments .
Application 6: Synthesis of Benzeneacetic Acid
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Nitrophenylacetic acid can be used in the synthesis of Benzeneacetic acid . Benzeneacetic acid is a simple carboxylic acid, which is used to synthesize a variety of other chemical compounds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of 2-Nitrophenylacetic acid in the synthesis of Benzeneacetic acid could potentially lead to the development of a wide range of chemical compounds .
Safety And Hazards
The safety information for “2-(3-Methyl-4-nitrophenyl)acetic acid” includes avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
2-(3-methyl-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOXESWWGUDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444331 | |
| Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenyl)acetic acid | |
CAS RN |
143665-37-6 | |
| Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




